4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine moiety and a piperazine ring
Preparation Methods
The synthesis of 4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves several steps. One common method includes the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance. The reaction typically involves the use of thiols or diselenides as sulfenylation or selenation reagents .
Chemical Reactions Analysis
4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur and nitrogen atoms.
Scientific Research Applications
4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive compounds and polymer materials.
Medicine: It is being explored for its potential as an anticancer agent and other therapeutic uses.
Industry: The compound’s unique structure makes it valuable in the development of new materials and industrial applications.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or antimicrobial activity .
Comparison with Similar Compounds
4,5-Dimethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
- 2-Methylsulfanyl-4-(4-thiomorpholinyl)-5-pyrimidinol
- 8-Cyclopentyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- 2-Methylsulfanyl-5,7-dihydro-thieno[3,4-d]pyrimidin-4-ol
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyrido[3,4-d]pyrimidine moiety and the piperazine ring in this compound sets it apart from these similar compounds.
Properties
Molecular Formula |
C18H21N7S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H21N7S/c1-12-13(2)22-18(26-3)23-16(12)24-6-8-25(9-7-24)17-14-4-5-19-10-15(14)20-11-21-17/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
TWDRDOSWHCZDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN=C4)SC)C |
Origin of Product |
United States |
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